molecular formula C8H14NO3 B596252 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy CAS No. 113872-32-5

3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy

Cat. No.: B596252
CAS No.: 113872-32-5
M. Wt: 172.204
InChI Key: DFPUSOQEKJCDQA-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a morpholine ring substituted with four methyl groups and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters helps in scaling up the production process. The final product is often subjected to rigorous quality control measures to ensure its purity and stability.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the morpholine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,5,5-Tetramethyl-2-oxo-4-piperidinyloxy
  • 3,3,5,5-Tetramethyl-2-oxo-4-pyrrolidinyloxy

Uniqueness

3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

CAS No.

113872-32-5

Molecular Formula

C8H14NO3

Molecular Weight

172.204

IUPAC Name

4-$l^{1}

InChI

InChI=1S/C8H14NO3/c1-7(2)5-12-6(10)8(3,4)9(7)11/h5H2,1-4H3

InChI Key

DFPUSOQEKJCDQA-UHFFFAOYSA-N

SMILES

CC1(COC(=O)C(N1[O])(C)C)C

Synonyms

3,3,5,5-Tetramethyl-2-oxo-4-morpholinyloxy

Origin of Product

United States

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